2-[3-(Tert-butoxycarbonylamino)propyl]phenol
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Overview
Description
2-[3-(Tert-butoxycarbonylamino)propyl]phenol is a chemical compound that features a phenol group substituted with a propyl chain bearing a tert-butoxycarbonyl (Boc) protected amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-bromo-1-(tert-butoxycarbonylamino)propane with phenol under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-[3-(Tert-butoxycarbonylamino)propyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The Boc-protected amino group can be reduced to yield the free amine.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophiles like bromine or nitronium ions can be used in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Free amines.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
2-[3-(Tert-butoxycarbonylamino)propyl]phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-(Tert-butoxycarbonylamino)propyl]phenol involves its ability to interact with various molecular targets through its phenol and Boc-protected amino groups. The phenol group can form hydrogen bonds and participate in aromatic interactions, while the Boc-protected amino group can be deprotected to reveal a reactive amine that can engage in nucleophilic attacks and form covalent bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
3-(Tert-butoxycarbonylamino)propyl bromide: Similar structure but with a bromide group instead of a phenol.
2-(Tert-butoxycarbonylamino)ethyl phenol: Similar structure but with an ethyl chain instead of a propyl chain.
Uniqueness
2-[3-(Tert-butoxycarbonylamino)propyl]phenol is unique due to its specific combination of a phenol group and a Boc-protected amino group on a propyl chain. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
CAS No. |
171663-15-3 |
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Molecular Formula |
C14H21NO3 |
Molecular Weight |
251.32 g/mol |
IUPAC Name |
tert-butyl N-[3-(2-hydroxyphenyl)propyl]carbamate |
InChI |
InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15-10-6-8-11-7-4-5-9-12(11)16/h4-5,7,9,16H,6,8,10H2,1-3H3,(H,15,17) |
InChI Key |
VOIAVBCOVSEBTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC1=CC=CC=C1O |
Origin of Product |
United States |
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